molecular formula C16H17NO4S B2865812 Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1351661-65-8

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2865812
CAS No.: 1351661-65-8
M. Wt: 319.38
InChI Key: QDUWGBBZJGPUCU-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl group linked to a hydroxyethyl-thiophene moiety. The compound’s structure combines aromatic (benzoate), heterocyclic (thiophene), and polar (hydroxyethyl carbamoyl) groups, which may influence solubility, bioavailability, and biological activity.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-7-8-22-14(10)13(18)9-17-15(19)11-3-5-12(6-4-11)16(20)21-2/h3-8,13,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUWGBBZJGPUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactionsThe hydroxyethyl group is then added via a nucleophilic substitution reaction, and finally, the methylthiophene ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the methylthiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several methyl benzoate derivatives with sulfonylurea or triazine substituents are documented as pesticides. For example:

  • Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) is a sulfonylurea herbicide targeting acetolactate synthase in plants .
  • Triflusulfuron methyl ester incorporates a trifluoroethoxy-triazine group, enhancing its herbicidal activity .

Comparison :

  • Functional Groups : The target compound lacks the sulfonylurea or triazine motifs critical for herbicidal action, suggesting divergent applications.
  • Bioactivity : The thiophene and hydroxyethyl groups in the target compound may confer unique interactions with biological targets, distinct from agrochemical analogs.

Pharmaceutical and Intermediate Analogues

Compounds like Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (1c) and its derivatives (e.g., 42 ) are synthesized for pharmaceutical research. These feature ethoxy, pivaloyloxy, or phenyl substituents, synthesized via reactions involving esterification and coupling (e.g., 75% yield for 1c) .

Key Differences :

  • Synthetic Routes : The target compound’s hydroxyethyl-thiophene group likely requires distinct synthetic steps (e.g., thiophene ring formation) compared to pivaloyloxy or ethoxy intermediates.
  • Physicochemical Properties : Polar hydroxyethyl groups may improve aqueous solubility compared to lipophilic pivaloyloxy substituents.

Comparison :

  • Hazard Potential: While the target compound’s safety data is unavailable, structural similarities to Category 4 compounds suggest a need for cautious handling. Thiophene derivatives are generally less toxic than thiadiazoles, but this requires empirical validation.

Ester Group Variations

Ethyl ester analogs (e.g., Ethyl 4-((2-((4-fluorophenyl)amino)-2-oxoethyl)amino)benzoate) highlight the impact of ester alkyl chains. Ethyl esters may exhibit altered metabolic stability compared to methyl esters due to steric and electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use Reference
Target Compound Benzoate ester Hydroxyethyl-thiophene, carbamoyl Research (inferred) N/A
Metsulfuron methyl ester Benzoate ester Sulfonylurea, triazine Herbicide
Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate Benzoate ester Ethoxy, pivaloyloxy Pharmaceutical intermediate
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzoate ester Thiadiazole, phenylcarbamoyl Research chemical

Biological Activity

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate, also known by its CAS number 1351661-65-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO4S, with a molecular weight of 319.4 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities due to its ability to participate in π-π interactions and hydrogen bonding with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites on target molecules, while the thiophene ring enhances the compound's binding affinity through π-π interactions. This dual interaction mechanism is crucial for modulating the activity of various biological targets, leading to potential therapeutic effects .

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer activity. For instance, research involving structure–activity relationship (SAR) studies has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The efficacy was measured using cell viability assays, revealing IC50 values that suggest significant cytotoxic effects against various cancer cell lines .

Compound Cell Line IC50 (µM)
This compoundHeLa25
This compoundL363 (Multiple Myeloma)30

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have utilized the agar-well diffusion method to evaluate its efficacy against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant bacterial strains .

Bacterial Strain Minimum Inhibitory Concentration (MIC, µM)
Staphylococcus aureus50
Escherichia coli100

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on HeLa cells demonstrated that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in cancer and other diseases .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. Understanding these synthetic routes is crucial for optimizing production and exploring further modifications that could enhance biological activity .

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